3-[(4-Bromophenyl)sulfanyl]propanenitrile
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Overview
Description
3-[(4-Bromophenyl)sulfanyl]propanenitrile is an organic compound with the molecular formula C9H8BrNS It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]propanenitrile typically involves the reaction of 4-bromothiophenol with 3-bromopropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-[(4-Bromophenyl)sulfinyl]propanenitrile or 3-[(4-Bromophenyl)sulfonyl]propanenitrile.
Reduction: 3-[(4-Bromophenyl)sulfanyl]propanamine.
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]propanenitrile involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)sulfinyl]propanenitrile
- 3-[(4-Bromophenyl)sulfonyl]propanenitrile
- 3-[(4-Chlorophenyl)sulfanyl]propanenitrile
Uniqueness
3-[(4-Bromophenyl)sulfanyl]propanenitrile is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
118449-62-0 |
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Molecular Formula |
C9H8BrNS |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfanylpropanenitrile |
InChI |
InChI=1S/C9H8BrNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 |
InChI Key |
SQFXCNZDGUJWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCC#N)Br |
Origin of Product |
United States |
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